

# A Technical Guide to Boc-L-Homoserine-OBzl: Structure, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Boc-L-Homoser-Obzl*

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This technical guide provides a comprehensive overview of N-(tert-butoxycarbonyl)-O-benzyl-L-homoserine (Boc-L-HomoSer(Bzl)-OH), a key building block in peptide synthesis and drug discovery. This document details its chemical structure, IUPAC name, physicochemical properties, and a representative synthesis protocol.

## Chemical Structure and IUPAC Name

Boc-L-HomoSer(Bzl)-OH is a protected amino acid derivative. The  $\alpha$ -amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected as a benzyl ether. This dual protection strategy allows for its selective use in peptide synthesis.

Chemical Structure:

IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid[1].

Synonyms: Boc-L-HomoSer(Bzl)-OH, N-Boc-O-benzyl-L-homoserine[1][2].

## Physicochemical Properties

A summary of the key quantitative data for Boc-L-HomoSer(Bzl)-OH is presented in Table 1 for easy reference and comparison.

Property	Value	Reference
CAS Number	59408-74-1	<a href="#">[1]</a>
Molecular Formula	C <sub>16</sub> H <sub>23</sub> NO <sub>5</sub>	<a href="#">[1]</a>
Molecular Weight	309.36 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystals	<a href="#">[1]</a>
Melting Point	48-57 °C	<a href="#">[1]</a>
Boiling Point	480.5 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.154 g/cm <sup>3</sup>	<a href="#">[1]</a>
Purity	≥ 99% (HPLC)	<a href="#">[1]</a>
Storage	2-8 °C	<a href="#">[1]</a>

## Experimental Protocol: Synthesis of Boc-L-HomoSer(Bzl)-OH

The following is a representative two-step protocol for the synthesis of Boc-L-HomoSer(Bzl)-OH starting from L-homoserine. This process involves the protection of the side-chain hydroxyl group as a benzyl ether, followed by the protection of the  $\alpha$ -amino group with a Boc group.

### Step 1: Synthesis of O-benzyl-L-homoserine

This step involves the selective benzylation of the hydroxyl group of L-homoserine.

- Materials: L-homoserine, Benzyl bromide, a suitable base (e.g., Sodium hydride), and a dry aprotic solvent (e.g., Tetrahydrofuran - THF).
- Procedure:
  - Suspend L-homoserine in dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the suspension in an ice bath.

- Slowly add the base to the suspension with stirring.
- Once the initial reaction subsides, add benzyl bromide dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-benzyl-L-homoserine.
- Purify the crude product by a suitable method, such as recrystallization or column chromatography.

#### Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-homoserine (Boc-L-HomoSer(Bzl)-OH)

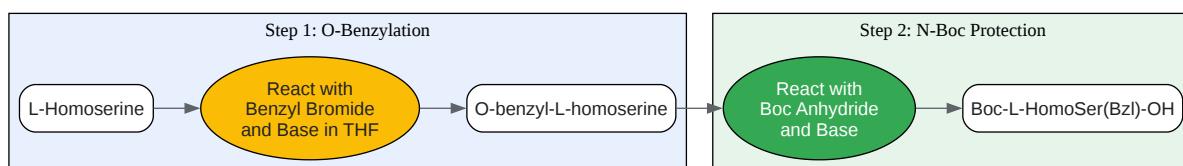
This step involves the protection of the amino group of O-benzyl-L-homoserine using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

- Materials: O-benzyl-L-homoserine, Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), a suitable base (e.g., Sodium bicarbonate), and a solvent system (e.g., a mixture of water and a miscible organic solvent like dioxane or THF).
- Procedure:
  - Dissolve O-benzyl-L-homoserine in the chosen solvent system in a reaction vessel.
  - Add the base to the solution and stir until it is fully dissolved.
  - Add Boc<sub>2</sub>O to the reaction mixture.
  - Stir the reaction at room temperature for several hours or until the reaction is complete (monitored by TLC).
  - Once the reaction is complete, remove the organic solvent under reduced pressure.

- Acidify the remaining aqueous solution to a pH of approximately 2-3 using a suitable acid (e.g., cold 1M HCl).
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-HomoSer(Bzl)-OH.
- Purify the crude product by column chromatography or recrystallization to obtain the final product.

## Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of Boc-L-HomoSer(Bzl)-OH.



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## References

- 1. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]
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